N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential use in scientific research. BRL-15572 is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding.
Mechanism of Action
N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum (ER) and is involved in regulating calcium signaling, mitochondrial function, and protein folding. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In neuronal cells, this compound has been shown to reduce calcium influx and protect against oxidative stress-induced cell death. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to modulate the activity of various ion channels and transporters.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific targeting of this protein. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, and the potential use of this compound as a therapeutic agent. Another area of interest is the involvement of the sigma-1 receptor in cancer cell proliferation and apoptosis, and the potential use of this compound as a cancer therapy. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
This compound is a selective antagonist of the sigma-1 receptor that has been widely studied for its potential use in scientific research. Its high selectivity and good pharmacokinetic properties make it a valuable tool for investigating the role of the sigma-1 receptor in cellular processes and disease states. Further research is needed to fully understand the potential applications of this compound in various fields of study.
Scientific Research Applications
N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide has been used in various scientific research studies to investigate the role of the sigma-1 receptor in cellular processes and disease states. For example, this compound has been used to study the involvement of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to investigate the role of the sigma-1 receptor in cancer cell proliferation and apoptosis.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2N3O3S/c18-13-3-1-2-4-15(13)21-17(24)22-7-9-23(10-8-22)27(25,26)16-11-12(19)5-6-14(16)20/h1-6,11H,7-10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWSGVFJHJCKTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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